pKa Modulation by Gem-Difluoro Substitution Relative to Non-Fluorinated 1-(Methylsulfonyl)piperidine
The predicted pKa of 4,4-difluoropiperidine is 8.2, which is significantly lower than the pKa of unsubstituted piperidine (11.2) due to the strong electron-withdrawing effect of the gem-difluoro group [1]. This reduction in basicity alters the compound's protonation state at physiological pH, directly impacting its membrane permeability and target engagement profile. While the precise pKa of 4,4-difluoro-1-(methylsulfonyl)piperidine is not reported, the combined effects of the 4,4-difluoro and N-methylsulfonyl groups (both strongly electron-withdrawing) are expected to further depress basicity. In contrast, the non-fluorinated analog 1-(methylsulfonyl)piperidine retains the basicity of the parent piperidine, leading to a markedly different ionization profile.
| Evidence Dimension | Predicted pKa (basicity) |
|---|---|
| Target Compound Data | Not directly reported; expected to be significantly lower than 8.2 based on additive electron-withdrawing effects |
| Comparator Or Baseline | 4,4-Difluoropiperidine (predicted pKa = 8.2); Piperidine (pKa = 11.2) |
| Quantified Difference | Decrease of ~3.0 units from piperidine to 4,4-difluoropiperidine |
| Conditions | ACD/Percepta predicted values for neutral species |
Why This Matters
A lower pKa directly influences the compound's ionization state, which is a critical determinant of passive membrane permeability and volume of distribution in drug discovery.
- [1] Azarashi_Panda. (2022, March 3). 塩基性を立体的に調節したい [Blog post]. View Source
